Dalfampridine is a voltage-dependent potassium channel blocker. In demyelinated axons, potassium channels become exposed, leading to abnormal currents across the axonal membrane [, ]. This can slow down action potential conduction, cause conduction failure, or affect the axon's ability to fire repeatedly []. By blocking these potassium channels, dalfampridine can restore action potential conduction [, , ], enhancing neurotransmission and potentially improving neurological function [].
Dalfampridine's primary application in scientific research is the investigation of its effects on walking impairment in multiple sclerosis (MS) [, , , , , , , , , , , ]. Several studies have demonstrated improvements in walking speed [, , , , , , , , ] and endurance [] in patients with MS after treatment with dalfampridine. This is primarily assessed using the Timed 25-Foot Walk test (T25FW) [, , , , , ]. Studies have also examined the impact of dalfampridine on gait, balance, and community participation in MS patients [, ]. Some research suggests that combining dalfampridine with physical therapy may further enhance its positive effects on gait speed []. Additionally, researchers have explored the relationship between T25FW impairment and Diffusion Tensor Imaging markers in MS patients treated with dalfampridine [].
Recent research has begun to explore dalfampridine's potential benefit on information processing speed (IPS), a crucial function affected by cognitive impairment in MS [, ]. One study found that dalfampridine improved IPS as measured by the Symbol Digit Modalities Test (SDMT) [], while another study did not observe significant improvements on the SDMT but noted improvements in the Paced Auditory Serial Addition Test (PASAT) among individuals who responded to dalfampridine in terms of improved ambulation [].
Dalfampridine's potential benefits are being investigated in other neurological conditions beyond MS. Preliminary research suggests a possible role for dalfampridine in treating walking impairment in neuromyelitis optica [], improving sensorimotor function in rats with chronic deficits after middle cerebral artery occlusion (stroke) [], and potentially alleviating walking impairment in Hereditary Spastic Paraplegia [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: